molecular formula C10H7FO2 B1352667 Methyl 3-(4-fluorophenyl)prop-2-ynoate CAS No. 42122-44-1

Methyl 3-(4-fluorophenyl)prop-2-ynoate

Cat. No.: B1352667
CAS No.: 42122-44-1
M. Wt: 178.16 g/mol
InChI Key: RXGVUTFSIPIPDU-UHFFFAOYSA-N
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Description

Contextualization of Alkynoates in Contemporary Organic Synthesis

Alkynoates, which are esters of acetylenecarboxylic acids, are recognized as powerful and diverse building blocks in the field of organic chemistry. nih.gov Their importance is derived from the unique reactivity of the carbon-carbon triple bond (alkyne) conjugated with an electron-withdrawing ester group. nih.gov This electronic arrangement makes them susceptible to a wide array of chemical transformations. numberanalytics.com In modern synthesis, alkynoates serve as versatile starting materials for constructing complex molecular architectures, particularly heterocyclic compounds containing oxygen, nitrogen, or sulfur. nih.gov They are key participants in various transition-metal-catalyzed reactions, cycloadditions, and nucleophilic additions, enabling the efficient assembly of intricate molecular frameworks from simpler, readily available precursors. nih.govnumberanalytics.com The ability to use these flexible and multifunctional units in single-operation, diversity-oriented synthetic approaches has made them indispensable tools for chemists. nih.gov

Significance of Fluorinated Organic Compounds in Chemical Research

The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone strategy in modern chemical research, particularly in the life sciences and materials science. numberanalytics.comchimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. alfa-chemistry.com Introducing fluorine can profoundly alter a molecule's physical, chemical, and biological properties, including its electronic effects, lipophilicity (affinity for fats and oils), and metabolic stability. chimia.chresearchgate.net

In pharmaceutical and agrochemical development, fluorination can lead to dramatically improved potency and bioavailability compared to non-fluorinated analogues. chimia.chresearchgate.net It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com In materials science, the unique properties of fluorinated compounds are leveraged to create products with enhanced thermal stability, chemical resistance, and specific surface properties, such as in non-stick coatings and high-performance polymers. alfa-chemistry.comnbinno.com

Rationale for Comprehensive Investigation of Methyl 3-(4-fluorophenyl)prop-2-ynoate

The compound this compound is of particular scientific interest because it merges the advantageous characteristics of both alkynoates and fluorinated aromatic compounds. The molecule features the versatile alkyne-ester functional group, making it a valuable building block for a variety of chemical transformations. Simultaneously, it incorporates a 4-fluorophenyl group, a common motif in pharmacologically active molecules known to enhance metabolic stability and binding interactions with biological targets. researchgate.net

This unique combination of a reactive synthetic handle (the alkynoate) and a property-modifying group (the fluorophenyl ring) makes this compound a crucial intermediate for synthesizing more complex molecules. Its investigation is driven by its potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials like high-performance plastics and adhesives. The study of its synthesis, reactivity, and applications provides a clear pathway to new chemical entities with tailored functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGVUTFSIPIPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224497
Record name 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester
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Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-44-1
Record name 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester
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Record name 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester
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Record name methyl 3-(4-fluorophenyl)prop-2-ynoate
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Synthetic Methodologies for Methyl 3 4 Fluorophenyl Prop 2 Ynoate

Established Direct Synthesis Routes

Direct synthesis routes to Methyl 3-(4-fluorophenyl)prop-2-ynoate typically involve the formation of the key carbon-carbon bond between the aromatic ring and the alkyne moiety in a single, efficient step. The most prominent and widely utilized method is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl halide.

In a typical synthesis, 1-fluoro-4-iodobenzene (B1293370) is reacted with methyl propiolate in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and a base, commonly an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).

Table 1: Typical Conditions for Sonogashira Cross-Coupling

Component Example Role
Aryl Halide 1-fluoro-4-iodobenzene Aromatic source
Alkyne Methyl propiolate Alkyne source
Palladium Catalyst Pd(PPh₃)₄ Primary catalyst for C-C bond formation
Copper Co-catalyst Copper(I) iodide (CuI) Co-catalyst
Base Triethylamine (TEA) Neutralizes HX byproduct

Another direct approach is the esterification of 3-(4-fluorophenyl)prop-2-ynoic acid. This method requires the prior synthesis of the carboxylic acid, which is then reacted with methanol (B129727) under acidic conditions (e.g., using sulfuric acid) or through coupling agents to form the desired methyl ester.

Indirect Synthetic Pathways via Precursors and Post-Modification

One common indirect strategy begins with 4-fluorobenzaldehyde (B137897). This precursor can be converted into the corresponding terminal alkyne, 1-ethynyl-4-fluorobenzene (B14334), via the Corey-Fuchs reaction. The resulting alkyne can then be carboxylated using a strong base (like n-butyllithium) and carbon dioxide, followed by esterification with methanol to yield the final product.

A second indirect method involves the reaction of a pre-formed metal acetylide with an electrophilic methyl source. For instance, 1-ethynyl-4-fluorobenzene can be deprotonated with a strong base to form a lithium or magnesium acetylide. This nucleophilic intermediate is then reacted with methyl chloroformate to install the methyl ester group, affording this compound.

Advanced Catalytic Approaches to this compound and its Analogues

Modern synthetic chemistry has focused on developing more efficient, sustainable, and novel catalytic systems for synthesizing complex molecules.

While palladium and copper are the cornerstones of Sonogashira coupling, other transition metals have been explored for alkyne functionalization. mdpi.com Gold (Au) and silver (Ag) catalysts, for example, are known to activate alkyne C-H bonds and could be employed in related transformations. pkusz.edu.cn Research into iron-catalyzed cross-coupling reactions has also gained traction as a more cost-effective and less toxic alternative to palladium. These methods often require specific ligand systems to achieve high efficiency and selectivity. The development of transition-metal-catalyzed reactions continues to be a major focus for creating carbon-carbon bonds efficiently. pkusz.edu.cn

Table 2: Comparison of Transition Metal Catalysts in Cross-Coupling Reactions

Metal Catalyst Common Application Advantages
Palladium (Pd) Sonogashira, Suzuki, Stille, Heck High efficiency, broad substrate scope
Copper (Cu) Sonogashira co-catalyst, Glaser coupling Cost-effective, promotes key reaction steps
Gold (Au) Alkyne activation, cyclization Mild reaction conditions, unique reactivity

To address the cost and toxicity associated with some transition metals, metal-free cross-coupling strategies have emerged. cas.cn These reactions often proceed through different mechanisms, such as a base-promoted homolytic aromatic substitution (HAS) pathway. cas.cn In such a scenario, a strong base could be used to generate a radical species from an aryl halide, which then reacts with an alkyne derivative. cas.cn

Another advanced metal-free approach involves the use of silylboronates, such as Et₃SiBpin, which can mediate the coupling of organic fluorides with various nucleophiles under basic conditions, potentially offering a pathway for C-C bond formation without a transition metal catalyst. nih.gov While these methods are still developing, they represent a significant step towards more sustainable chemical synthesis. researchgate.netfiu.edu

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. wikipedia.org This unquenched reactivity allows FLPs to activate a variety of small molecules, including H₂. wikipedia.org In the context of alkynes, FLP chemistry has been primarily explored for transformations such as metal-free hydrogenation to generate alkenes or for 1,2-hydrocarbation reactions. wikipedia.orgnih.govwwu.edu While not a direct method for synthesizing the alkynoate backbone, FLP-mediated reactions represent an advanced methodology for the post-modification of the alkyne moiety in this compound and its analogues.

Stereoselective Synthesis of Fluorinated Alkynoate Scaffolds

The target molecule, this compound, is achiral. However, fluorinated alkynoate scaffolds are valuable precursors for the synthesis of complex, stereodefined fluorinated molecules that are highly sought after in drug discovery. nih.govmdpi.com

Recent research highlights the use of such scaffolds in stereoselective transformations. For instance, biocatalytic strategies using engineered enzymes have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes from olefin precursors. nih.gov Similarly, organocatalytic cascade reactions can be employed to construct complex fluorinated heterocycles, such as 2-trifluoromethylated dihydrofurans, with high enantiomeric and diastereomeric purity. rsc.org Gold-catalyzed reactions have also been shown to achieve regio- and stereoselective synthesis of fluoroalkenes from functionalized alkynes. nih.gov These advanced methods demonstrate the utility of fluorinated building blocks, including alkynoates, in accessing chiral molecules with precisely controlled three-dimensional structures.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are being applied to develop more sustainable and environmentally friendly methodologies. Key areas of focus include the use of safer solvents, development of recyclable catalysts, and optimization of reaction conditions to improve energy efficiency and minimize waste.

A significant advancement in the green synthesis of aryl propiolates, including this compound, is the development of copper-free Sonogashira coupling reactions. Traditional Sonogashira couplings often employ a copper(I) co-catalyst, which can lead to the formation of undesirable homocoupling byproducts and complicates product purification and catalyst recycling. nih.gov Copper-free protocols mitigate these issues, contributing to a cleaner reaction profile and reduced waste generation. nih.gov

The choice of solvent is another critical aspect of green synthesis. Many traditional cross-coupling reactions utilize volatile and often toxic organic solvents. Research is actively exploring the use of greener alternatives such as water, ionic liquids, and bio-based solvents. researchgate.netcore.ac.ukresearchgate.net For instance, the use of a water/isopropanol mixture has been shown to be effective for Sonogashira couplings of various aryl halides. rsc.org Bio-based solvents like dimethylisosorbide (DMI) are also emerging as viable, renewable alternatives to conventional polar aprotic solvents. organic-chemistry.org

To quantify the "greenness" of a chemical process, various metrics have been developed. These include Atom Economy (AE), E-Factor (environmental factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.orgmdpi.comgreenchemistry-toolkit.org An ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, and a low E-factor, indicating minimal waste generation. rsc.orgprimescholars.com

Table 1: Comparison of Green Metrics for a Generic Sonogashira Coupling Reaction

MetricConventional MethodGreen AlternativeIdeal ValueReference
Atom Economy (%) ~85%>95%100% rsc.org
E-Factor 10-20<10 rsc.org
Process Mass Intensity (PMI) 50-100<101 rsc.org
Reaction Mass Efficiency (%) ~70%>90%100% rsc.org

Note: The values presented are illustrative and can vary significantly depending on the specific reactants and reaction conditions.

Table 2: Evaluation of Different Solvents in Sonogashira Coupling Reactions

SolventTypeAdvantagesDisadvantagesReference
Toluene Aromatic HydrocarbonGood solubility for many substratesVolatile, toxic nih.gov
Dimethylformamide (DMF) Polar AproticHigh boiling point, good solvent for polar compoundsToxic, high boiling point can make removal difficult nih.gov
Water AqueousNon-toxic, non-flammable, inexpensivePoor solubility for many organic substrates rsc.org
Dimethylisosorbide (DMI) Bio-basedRenewable, biodegradable, low toxicityMay have different solubility profiles compared to traditional solvents organic-chemistry.org
Solvent-free (Ball Milling) MechanochemicalEliminates solvent waste, can lead to faster reactionsNot suitable for all reaction types, potential for localized heating rsc.org

Table 3: Overview of Recyclable Catalysts for Sonogashira Coupling

Catalyst TypeSupport/TagRecycling MethodKey AdvantagesReference
Heterogeneous Pd Polymer, Silica, Magnetic NanoparticlesFiltration, Magnetic SeparationEasy separation, reduced metal leaching researchgate.net
Homogeneous Pd with Phase Tag Cationic or Fluorous TagsLiquid-Liquid ExtractionHigh activity of homogeneous catalysts with easier separation researchgate.net
Palladium Nanoparticles Various supportsFiltration, CentrifugationHigh surface area, potentially higher activity researchgate.net

By embracing these green chemistry principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable, minimizing their environmental footprint while maintaining high efficiency and product quality.

Chemical Reactivity and Mechanistic Studies of this compound

This article explores the chemical reactivity and mechanistic aspects of this compound, a versatile building block in organic synthesis. The discussion focuses on its participation in electrophilic additions, cycloaddition reactions, and various coupling and functional group transformations, supported by mechanistic insights.

Synthesis and Manufacturing

Common Synthetic Routes

The synthesis of Methyl 3-(4-fluorophenyl)prop-2-ynoate and related aryl alkynoates can be achieved through several established organic chemistry methods.

Reaction of Methyl Propiolate with 4-Fluorobenzaldehyde (B137897): One documented method involves the reaction between methyl propiolate and 4-fluorobenzaldehyde in the presence of a base. This approach builds the carbon skeleton by coupling the two key starting materials.

Sonogashira Coupling: A widely used and robust method for forming carbon-carbon bonds between sp² (aryl) and sp (alkyne) hybridized carbons is the Sonogashira-Hagihara coupling reaction. nih.gov In a potential synthesis for this compound, 4-iodo- or 4-bromofluorobenzene would be reacted with methyl propiolate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Optimization of Reaction Conditions

For any synthetic route, optimization is crucial to maximize yield and purity. Key parameters that are typically adjusted include:

Catalyst System: In metal-catalyzed reactions like the Sonogashira coupling, the choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand can significantly impact efficiency.

Solvent and Base: The polarity of the solvent and the strength of the base (e.g., triethylamine (B128534), diisopropylethylamine) must be carefully selected to ensure solubility of reactants and facilitate the catalytic cycle.

Temperature and Reaction Time: These variables are optimized to ensure the reaction proceeds to completion at a reasonable rate while minimizing the formation of side products or decomposition of the desired product.

Scale-up and Industrial Production Considerations

Transitioning a laboratory-scale synthesis to industrial production introduces several challenges. Key considerations include:

Cost and Availability of Starting Materials: The economic viability of the process depends on the cost of raw materials like 4-fluorobenzaldehyde or halogenated fluorobenzenes.

Process Safety: The potential hazards of reagents, intermediates, and reaction conditions (e.g., exotherms) must be thoroughly evaluated and controlled.

Purification Methods: On a large scale, purification techniques like column chromatography may be impractical. Methods such as crystallization or distillation are preferred for their efficiency and cost-effectiveness.

Waste Management: The environmental impact of the process must be minimized by developing methods to treat or recycle waste streams generated during the synthesis and purification steps.

Theoretical and Computational Investigations of Methyl 3 4 Fluorophenyl Prop 2 Ynoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like Methyl 3-(4-fluorophenyl)prop-2-ynoate.

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For related fluorophenyl compounds, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to calculate optimized structural parameters like bond lengths and bond angles. ajchem-a.comresearchgate.net These calculated geometries typically show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov

Following optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational wavenumbers are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net Studies on analogous molecules demonstrate a strong correlation between the computed and experimentally recorded vibrational frequencies. ajchem-a.comresearchgate.net For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the aromatic C-H stretching vibrations were computationally predicted in the 3085-3045 cm⁻¹ range, aligning well with experimental observations. ajchem-a.com Similarly, the characteristic C-F stretching vibrations are typically identified in the 1360-1000 cm⁻¹ range. ajchem-a.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

Vibrational AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch30593055
In-plane C-H Bending14811465
In-plane C-H Bending12781281
C-F StretchNot Observed1197

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. chalcogen.ro A large HOMO-LUMO gap suggests high stability and low chemical reactivity. chalcogen.ro In computational studies of similar aromatic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. nih.gov For example, in (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, analysis showed electron density transfer from the chlorophenyl ring to the fluorophenyl ring during the HOMO-LUMO transition. nih.gov

Table 2: Calculated Electronic Properties for a Related Compound Calculations performed using DFT methods.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5 to -7.5
LUMO EnergyELUMO--1.5 to -2.5
Energy GapΔEELUMO – EHOMO4.0 to 5.0
Ionization PotentialI-EHOMO6.5 to 7.5
Electron AffinityA-ELUMO1.5 to 2.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov For aromatic compounds containing electronegative atoms like fluorine and oxygen, the MEP map typically shows negative potential localized around these atoms. nih.govresearchgate.net In studies of similar molecules, the negative potential is often concentrated around the carbonyl oxygen, while positive potentials are found over the hydrogen atoms and phenyl rings, highlighting the likely sites for intermolecular interactions. researchgate.netnih.gov

Global and local reactivity descriptors are derived from DFT calculations to quantify the chemical reactivity and selectivity of a molecule. researchgate.net

Global Descriptors: These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons. Chemical hardness is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. researchgate.net A higher hardness value corresponds to lower reactivity.

Local Descriptors: The Fukui function, f(r), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net It helps predict the regioselectivity of chemical reactions. researchgate.net For example, analysis of the condensed Fukui functions for methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate revealed that oxygen and nitrogen atoms were more sensitive to electrophilic attack, while specific carbon atoms were most susceptible to nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands. These calculations help to understand the nature of the electronic transitions, such as n → π* or π → π*, that occur within the molecule upon absorption of light. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Prediction and Elucidation

Quantum chemical calculations are instrumental in predicting and elucidating reaction mechanisms. nih.gov By mapping the potential energy surface (PES), these methods can identify reactants, products, intermediates, and transition states for a given chemical transformation. chemrxiv.orgchemrxiv.org Techniques like the Artificial Force-Induced Reaction (AFIR) method can be used to systematically explore reaction pathways without prior knowledge of the mechanism. nih.gov Computational studies on reactions involving related compounds, such as the cycloaddition of 2-methoxyfuran (B1219529) with nitroalkenes, have shown that quantum chemical calculations can correct previously postulated mechanisms by identifying key zwitterionic intermediates and ruling out other pathways. nih.gov These calculations provide Gibbs free energies of activation, which are crucial for determining the most probable reaction channel and predicting the final products under thermodynamic or kinetic control. nih.gov

Intermolecular Interactions and Solid-State Computational Analysis

The solid-state architecture of molecular crystals is dictated by a complex interplay of intermolecular interactions. For this compound, a comprehensive understanding of its crystal packing can be elucidated through computational methods, particularly Hirshfeld surface analysis. This technique allows for the visualization and quantification of intermolecular contacts, providing insights into the forces that govern the supramolecular assembly.

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular interactions. A key tool in this analysis is the 2D fingerprint plot, which summarizes the distribution of intermolecular contacts.

For fluorinated aromatic compounds similar to this compound, studies have shown that crystal packing is often directed by a variety of weak interactions. nih.gov The presence of the fluorine atom, in conjunction with the ester and alkyne functionalities, introduces the potential for several types of contacts, including H···H, C···H/H···C, F···H/H···F, O···H/H···O, and C···C interactions.

A representative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a molecule structurally analogous to this compound is presented in the table below. This data, derived from computational analyses of similar fluorinated phenyl derivatives, provides a qualitative understanding of the expected intermolecular interactions.

Interaction TypePercentage Contribution (%)
H···H~40 - 50%
C···H/H···C~20 - 30%
F···H/H···F~10 - 15%
O···H/H···O~5 - 10%
C···C~3 - 7%
Other&lt;5%

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of significant interest for applications in non-linear optics (NLO). This compound, with its phenyl ring (π-system), electron-withdrawing fluorine atom, and ester group, possesses structural features that suggest potential NLO activity. Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting and understanding the NLO properties of such molecules.

The NLO response of a molecule is fundamentally related to its behavior in the presence of a strong electric field, as is generated by intense laser light. Key parameters that quantify this response include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated computationally, providing a cost-effective method to screen candidate molecules for NLO applications.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to optimize the molecular geometry and compute the electronic properties. researchgate.net The first-order hyperpolarizability (β) is of particular importance as it governs the second-harmonic generation (SHG) efficiency of a material. A large β value is a primary indicator of a significant NLO response. The calculated β values are often compared to that of a standard NLO material, such as urea, to gauge their relative effectiveness.

For organic molecules, a larger difference between the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is often associated with greater molecular stability but can influence NLO properties. A smaller energy gap can facilitate intramolecular charge transfer, which is a key mechanism for generating a large NLO response.

While specific computational results for this compound are not extensively documented, theoretical studies on analogous fluorinated aromatic compounds and other organic molecules with potential NLO activity provide a basis for predicting its properties. researchgate.netjournaleras.com The table below presents typical ranges for the calculated NLO parameters for such compounds, offering a theoretical prediction of the expected NLO response for this compound.

ParameterSymbolTypical Calculated Value RangeUnits
Dipole Momentμ2 - 5Debye
Mean Polarizability⟨α⟩10 - 20 x 10-24esu
First-Order Hyperpolarizabilityβ100 - 500 x 10-32esu
HOMO-LUMO Energy GapΔE4 - 6eV

These theoretical investigations underscore the potential of this compound as a subject for further experimental and computational study in the field of materials science, particularly concerning its solid-state behavior and NLO applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 3 4 Fluorophenyl Prop 2 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules and probing reaction mechanisms. For "Methyl 3-(4-fluorophenyl)prop-2-ynoate," ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a wealth of information about the molecular framework.

In mechanistic studies, NMR is instrumental in identifying reactants, intermediates, and products, thereby mapping the course of a chemical transformation. Techniques such as monitoring reaction progress by acquiring spectra at different time intervals can reveal the formation and consumption of transient species. Furthermore, advanced two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, which is crucial for the unambiguous assignment of complex structures, particularly in derivatives of "this compound" formed during a reaction.

The presence of the fluorine atom provides a unique handle for ¹⁹F NMR studies. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for tracking changes at the fluorophenyl moiety during a reaction. For instance, any transformation that alters the electron density on the aromatic ring will induce a noticeable shift in the ¹⁹F NMR signal.

Below are typical (predicted) NMR spectral data for "this compound":

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~3.80Singlet--OCH₃
~7.10-7.20Triplet~8.7H-3', H-5'
~7.50-7.60Doublet of Doublets~8.7, ~5.4H-2', H-6'
¹³C~52.5---OCH₃
~77.0--C-3
~89.0--C-2
~116.0DoubletJ(C-F) ≈ 22C-3', C-5'
~118.0DoubletJ(C-F) ≈ 4C-1'
~134.0DoubletJ(C-F) ≈ 9C-2', C-6'
~154.0--C-1
~164.0DoubletJ(C-F) ≈ 250C-4'
¹⁹F~ -108Multiplet-Ar-F

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "this compound," both low-resolution and high-resolution mass spectrometry provide critical data for its identification and the characterization of its reaction products.

Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum displays a series of peaks corresponding to the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For "this compound," key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and potentially rearrangements involving the fluorophenyl ring.

Softer ionization techniques, such as Electrospray Ionization (ESI), are particularly useful for identifying the molecular ions of reaction products with minimal fragmentation. This is crucial when analyzing complex reaction mixtures, as it allows for the determination of the molecular weights of various components. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further aiding in their identification.

A hypothetical fragmentation pattern for "this compound" under EI-MS is presented below:

m/z Proposed Fragment Formula Loss
178[M]⁺C₁₀H₇FO₂-
147[M - OCH₃]⁺C₉H₄FOMethoxy radical
119[M - COOCH₃]⁺C₈H₄FEster radical
91[C₆H₄F]⁺C₆H₄FC₂COOCH₃

Note: This table represents a hypothetical fragmentation pattern and may not reflect all observed experimental fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are invaluable for identifying the functional groups present in "this compound" and its derivatives.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For "this compound," key IR absorptions would include:

C≡C stretch: The alkyne triple bond typically shows a sharp, weak to medium absorption in the range of 2200-2260 cm⁻¹.

C=O stretch: The ester carbonyl group exhibits a strong absorption band around 1715-1730 cm⁻¹.

C-O stretch: The ester C-O bonds will have characteristic stretches in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretches: The fluorophenyl ring will display several absorptions in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ range.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The selection rules for Raman are different from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C≡C stretch of the alkyne is typically a strong and sharp signal in the Raman spectrum, making it a particularly useful diagnostic peak.

The table below summarizes the expected vibrational frequencies for "this compound."

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
AlkyneC≡C Stretch2200 - 2260Weak to MediumStrong
EsterC=O Stretch1715 - 1730StrongMedium
EsterC-O Stretch1100 - 1300StrongWeak
AromaticC=C Stretch1450 - 1600Medium to StrongMedium to Strong
AromaticC-H Stretch3000 - 3100MediumMedium
AromaticC-F Stretch1100 - 1250StrongWeak
MethylC-H Stretch2850 - 2960MediumMedium

X-ray Diffraction (XRD) for Crystal Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. For "this compound," a successful crystal structure determination would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the atoms.

Conformation: The preferred conformation of the molecule in the solid state, including the dihedral angles between the phenyl ring and the propiolate group. This is crucial for understanding steric and electronic effects that may influence its reactivity.

Intermolecular interactions: The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the solid-state properties of the compound.

A hypothetical set of crystallographic data for "this compound" is presented below to illustrate the type of information obtained from an XRD study.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.2
c (Å)~15.1
α (°)90
β (°)~105
γ (°)90
Volume (ų)~770
Z4
Density (calculated) (g/cm³)~1.5

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Applications in Advanced Organic Synthesis

Methyl 3-(4-fluorophenyl)prop-2-ynoate as a Versatile Synthetic Building Block

This compound is a highly valuable intermediate in organic synthesis, primarily due to the reactivity conferred by its key functional groups: an activated alkyne and an ester. The electron-withdrawing nature of the ester group and the fluorine-substituted phenyl ring polarizes the carbon-carbon triple bond, making it susceptible to a wide array of chemical transformations. This reactivity profile allows it to serve as a versatile building block for the construction of more complex molecular architectures.

Two of the most significant applications of this compound are in cycloaddition and cross-coupling reactions.

Cycloaddition Reactions: The alkyne moiety readily participates in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered ring systems, respectively. These cyclic structures are core components of many pharmaceuticals and materials. For example, in Diels-Alder reactions, it can act as a dienophile, reacting with dienes to create complex cyclic and polycyclic structures. masterorganicchemistry.com

Cross-Coupling Reactions: The terminal alkyne functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction enables the formation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules from simpler precursors.

The strategic placement of the fluorine atom on the phenyl ring also imparts unique properties to the resulting molecules, influencing their biological activity and metabolic stability, which is a crucial aspect of pharmaceutical development.

Reaction TypeRole of this compoundResulting Structures
CycloadditionDipolarophile / DienophileHeterocyclic and Carbocyclic rings
Cross-CouplingAlkyne SubstrateComplex acyclic and macrocyclic systems

Utility in Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of fluorinated coumarins and quinolin-2-ones, which are important heterocyclic scaffolds in medicinal chemistry.

Fluorinated Coumarins: The synthesis of 4-(4-fluorophenyl) substituted coumarins can be achieved via the Pechmann condensation. wikipedia.org This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. While not a direct reaction, this compound can be readily converted into the required β-ketoester intermediate, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, through hydration of the alkyne followed by esterification. This intermediate can then be reacted with a substituted phenol, such as resorcinol, under acidic conditions (e.g., sulfuric acid) to yield the corresponding 7-hydroxy-4-(4-fluorophenyl)coumarin. nih.gov

Reaction Scheme: Pechmann Condensation Pathway

Hydration/Esterification: this compound → Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Condensation: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate + Resorcinol --(H₂SO₄)--> 7-Hydroxy-4-(4-fluorophenyl)coumarin

Fluorinated Quinolin-2-ones: Similarly, this building block can be utilized in the synthesis of fluorinated quinolin-2-ones. A common method for quinolinone synthesis is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com To access the necessary precursor, the ester group of this compound can be converted to an amide via aminolysis. The resulting propynamide can then undergo further transformations to introduce the N-aryl group and the ortho-acyl functionality required for the cyclization, ultimately leading to the formation of a 4-(4-fluorophenyl)quinolin-2-one derivative.

This compound is an excellent dipolarophile for the synthesis of dihydroisoxazole (B8533529) derivatives through 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction, specifically a [3+2] cycloaddition, involves the reaction of the alkyne with a nitrile oxide, which is typically generated in situ from an aldoxime or a hydroximoyl chloride. nih.govresearchgate.net

The reaction proceeds by the concerted addition of the nitrile oxide dipole across the carbon-carbon triple bond of the this compound. The regioselectivity of the addition is governed by the electronic properties of both the alkyne and the nitrile oxide. The electron-withdrawing nature of the ester group on the alkyne directs the cycloaddition to yield predominantly one regioisomer. This method provides a direct and efficient route to 3,5-disubstituted isoxazoles containing a 4-fluorophenyl group at the 5-position and a methoxycarbonyl group at the 4-position, which are versatile intermediates for further synthetic manipulations. d-nb.info

General Reaction for Dihydroisoxazole Synthesis

Reactants: this compound (dipolarophile) and an in situ generated Nitrile Oxide (e.g., from 4-chlorobenzaldoxime).

Product: Methyl 3-(4-chlorophenyl)-5-(4-fluorophenyl)isoxazole-4-carboxylate.

The construction of complex polycyclic systems is a cornerstone of modern organic synthesis, and this compound provides a valuable entry point for such endeavors, particularly through the Diels-Alder reaction. masterorganicchemistry.com In this [4+2] cycloaddition, the activated alkyne of the ester acts as a potent dienophile, reacting with a conjugated diene to form a six-membered ring. beilstein-journals.org

By choosing an appropriate cyclic or acyclic diene, intricate polycyclic frameworks incorporating a fluorine atom can be assembled with high efficiency and stereocontrol. For example, reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a fluorinated bicyclic adduct. beilstein-journals.org Subsequent transformations of the remaining functional groups (the ester and the newly formed double bond) can be used to further elaborate the structure, building additional rings or introducing desired substituents. This strategy is particularly useful for synthesizing polycyclic aromatic hydrocarbons (PAHs) and their fluorinated analogues, which are of interest in materials science and medicinal chemistry. researchgate.net

Cycloaddition TypeReaction PartnerResulting Core Structure
[3+2] Dipolar CycloadditionNitrile Oxide5-(4-fluorophenyl)isoxazole
[4+2] Diels-AlderConjugated Diene1-(4-fluorophenyl)cyclohexadiene

Role in the Synthesis of Fluorine-Containing Analogues for Structure-Activity Relationship Studies (Focus on Synthetic Strategy)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comccspublishing.org.cn this compound is an ideal starting material for creating libraries of fluorine-containing analogues for Structure-Activity Relationship (SAR) studies. SAR studies are crucial for optimizing lead compounds into clinical drug candidates by systematically modifying the molecular structure to understand its effect on biological activity. nih.gov

The synthetic versatility of this compound allows for a divergent synthetic approach. A single starting material can be used to generate a multitude of structurally diverse, yet related, compounds.

Synthetic Strategy for SAR Library Generation:

Core Scaffold Synthesis: Using the reactions outlined previously (e.g., cycloadditions, cross-couplings), the 4-fluorophenylpropiolate core can be converted into various heterocyclic or carbocyclic scaffolds. For instance, a 1,3-dipolar cycloaddition with a panel of different nitrile oxides would generate a library of isoxazole (B147169) analogues, each bearing the constant 4-fluorophenyl moiety but varying the substituent at the 3-position of the isoxazole ring.

Functional Group Interconversion: The ester group provides a handle for further diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to produce a wide range of amides. Alternatively, the ester can be reduced to an alcohol, which can be converted into ethers or other functional groups.

By systematically applying these synthetic transformations, chemists can generate a focused library of compounds where the effect of specific structural changes on a target biological endpoint can be evaluated. This allows for the mapping of the chemical space around a lead structure and the identification of key interactions between the molecule and its biological target, ultimately guiding the design of more potent and selective therapeutic agents. nih.gov

Advanced Derivatives and Analogues of Methyl 3 4 Fluorophenyl Prop 2 Ynoate

Synthesis and Characterization of Substituted Methyl 3-(4-fluorophenyl)prop-2-enoates

The transformation of the prop-2-ynoate backbone into prop-2-enoate structures is a key strategy for creating derivatives. A notable example is the synthesis of Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate. This β-enaminoester is produced through the reaction of 4-fluoroaniline (B128567) with methyl acetoacetate, a process catalyzed by cobalt(II) chloride (CoCl₂). researchgate.netajchem-a.com This condensation reaction is a common method for synthesizing β-enaminoesters, with various catalysts such as metal chlorides, triflates, and solid acids also being employed in related syntheses. researchgate.net

The characterization of these derivatives is crucial for confirming their structure and purity. For Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, comprehensive analysis using X-ray crystallography, infrared (IR) spectroscopy, and proton nuclear magnetic resonance (NMR) has been performed. ajchem-a.com X-ray diffraction identified the compound crystallizing in the monoclinic P2₁/c space group. ajchem-a.com The crystal structure is stabilized by van der Waals interactions and weak intramolecular N-H···O and C-H···O hydrogen bonds. ajchem-a.com

Detailed characterization data for a representative substituted methyl 3-(4-fluorophenyl)prop-2-enoate analogue is presented below.

Table 1: Spectroscopic and Crystallographic Data for Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate

Parameter Value
Molecular Formula C₁₁H₁₂FNO₂
Crystal System Monoclinic
Space Group P2₁/c
Cell Parameters a=6.5919(3)Å, b=15.9809(8)Å, c=10.1859(4)Å, β=105.3300(16)°
Cell Volume (V) 1034.85 ų
Key IR Peaks Not specified in detail in the provided context

| ¹H NMR Data | Not specified in detail in the provided context |

Data sourced from a study on the structural and quantum properties of the newly synthesized compound. ajchem-a.com

Structure-Reactivity Relationships of Related Fluorinated Alkynoates and Propenoates

The relationship between the molecular structure of fluorinated alkynoates and propenoates and their chemical reactivity is heavily influenced by the presence and position of fluorine atoms. Fluorine's high electronegativity exerts a significant inductive effect, which can alter the electronic properties and, consequently, the reactivity of the entire molecule. researchgate.net

In fluorinated compounds, the strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons and enhance the electrophilicity of unsaturated bonds, such as alkynes and alkenes. researchgate.net This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack, a key factor in many organic reactions.

Studies on fluorinated carboxylic acid bioisosteres, which include fluorinated alcohols and phenols, provide insights applicable to fluorinated propenoates. nih.govnih.gov These studies demonstrate that replacing a standard functional group with a fluorinated analogue can lead to significant changes in physicochemical properties like acidity (pKa) and lipophilicity (logD₇.₄). nih.govnih.gov For instance, polyfluorinated derivatives often exhibit a more acidic character. nih.gov This principle suggests that the reactivity of fluorinated propynoates and their enoate derivatives can be fine-tuned by modulating the degree and position of fluorination, thereby controlling their interaction with biological targets or their behavior in synthetic reactions. The introduction of fluorine can also block sites of metabolic oxidation, a useful property in medicinal chemistry. researchgate.net

Design and Synthesis of Novel Fluorinated Propynoate (B1239298) Derivatives

The design of novel fluorinated propynoate derivatives is often driven by the goal of creating molecules with specific functional properties, such as enhanced biological activity or utility as building blocks in complex syntheses. A common strategy involves the principle of bioisosteric replacement, where a part of a molecule is replaced by a fluorine-containing group to improve its pharmacological or physicochemical profile. researchgate.netnih.gov

The synthesis of these novel derivatives leverages a variety of organic reactions. For example, new fluorinated compounds can be prepared via stereoselective methods employing chiral sulfinyl imines as intermediates. nih.gov Another approach involves the creative introduction of functional groups into the molecule; for instance, novel branched fluorinated surfactants have been designed by incorporating an acrylate (B77674) group into the hydrophilic head of the molecule. mdpi.com

In the context of medicinal chemistry, the propynoate structure serves as a versatile scaffold. For instance, the synthesis of novel 7,7-difluoroprostacyclin and 15-deoxy-15,15-difluoro-PGF₂α derivatives showcases the targeted introduction of fluorine to create potent and selective agonists for prostaglandin (B15479496) receptors. researchgate.netchimia.ch Similarly, the design of new 2-phenylaminopyrimidine (PAP) derivatives has involved creating α,β-unsaturated acylamides from cinnamic acid precursors to enhance their potential as kinase inhibitors. mdpi.com These examples highlight a consistent theme: the core propynoate or related unsaturated structure is systematically modified with fluorine-containing moieties to achieve new and improved functionalities.

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of aryl propynoates exist, future research should focus on the development of more efficient, scalable, and versatile synthetic methodologies for Methyl 3-(4-fluorophenyl)prop-2-ynoate. Current routes can sometimes be limited by harsh reaction conditions or the use of expensive catalysts. nih.gov

Future avenues of exploration include:

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of this compound offers several advantages over batch processes. These include enhanced reaction control, improved safety for handling potentially hazardous reagents, and the potential for seamless integration into multi-step syntheses.

Ionic Liquids as Green Solvents: The use of ionic liquids as environmentally benign reaction media presents a promising alternative to volatile organic solvents. iscience.inresearcher.life Research into ionic liquid-assisted synthesis could lead to improved reaction rates and selectivities, as well as simplified product isolation and solvent recycling. iscience.in

Synthetic Approach Potential Advantages Key Research Focus
Advanced Catalysis Milder conditions, higher yields, improved toleranceDevelopment of novel homogeneous and heterogeneous catalysts
Flow Chemistry Enhanced control, improved safety, scalabilityOptimization of reactor design and reaction parameters
Ionic Liquids Green solvent, improved rates and selectivityScreening of ionic liquids and development of recycling protocols

Exploration of Undiscovered Reactivity Profiles and Selectivity Control

The electron-deficient nature of the alkyne in this compound makes it a versatile building block for a variety of chemical transformations. numberanalytics.comresearchgate.net Future research should aim to uncover novel reactivity patterns and develop methods for precise selectivity control.

Key areas for investigation include:

Novel Cycloaddition Reactions: While [3+2] cycloadditions are known for this class of compounds, exploring other cycloaddition pathways, such as [2+2+2] cycloadditions, could lead to the synthesis of complex polycyclic and heterocyclic scaffolds. researchgate.net The influence of the fluorine substituent on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Asymmetric Transformations: The development of catalytic asymmetric reactions involving this compound is a crucial area for future research. This would enable the synthesis of enantioenriched products with potential applications in medicinal chemistry and materials science.

Selective Functionalization: Investigating selective transformations of the alkyne and ester functionalities in the presence of the fluorophenyl group is of significant interest. This includes developing methods for selective reduction, oxidation, or cross-coupling reactions at specific sites within the molecule.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting chemical reactivity. microsoft.comnih.gov The application of advanced computational modeling to the chemistry of this compound can accelerate the discovery of new reactions and provide deep mechanistic insights. rsc.org

Future research in this area should focus on:

Predictive Reaction Design: Utilizing DFT calculations to predict the feasibility and outcome of new reactions involving this compound. rsc.org This can help in the rational design of experiments and reduce the need for extensive empirical screening.

Mechanism Elucidation: Employing computational methods to elucidate the detailed reaction mechanisms of known and novel transformations. mdpi.com This includes identifying transition states, intermediates, and the factors that govern selectivity. rsc.org

In Silico Catalyst Design: Using computational modeling to design new catalysts with enhanced activity and selectivity for specific transformations of this compound.

Computational Approach Application Expected Outcome
DFT Calculations Reaction predictionRational design of experiments
Mechanism Elucidation Understanding reaction pathwaysIdentification of key intermediates and transition states
In Silico Catalyst Design Catalyst optimizationDevelopment of more efficient and selective catalysts

Sustainable and Green Approaches in Propynoate (B1239298) Chemistry

The principles of green chemistry are increasingly important in modern organic synthesis. mdpi.com Future research on this compound should prioritize the development of sustainable and environmentally friendly methodologies. kit.edu

Key aspects of green chemistry to be explored include:

Solvent-Free Synthesis: Investigating solvent-free reaction conditions, such as mechanochemical synthesis or reactions in the solid state, can significantly reduce waste and environmental impact. researchgate.netmdpi.com

Use of Renewable Reagents and Catalysts: Exploring the use of reagents and catalysts derived from renewable feedstocks can contribute to a more sustainable chemical industry. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and contribute to the development of more efficient, selective, and sustainable chemical processes.

Q & A

Basic: What are the critical safety protocols for handling Methyl 3-(4-fluorophenyl)prop-2-ynoate in laboratory settings?

Answer:

  • Protective Equipment : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
  • Waste Management : Segregate chemical waste into halogenated organic containers and coordinate disposal with certified hazardous waste services to prevent environmental contamination .
  • Storage : Store at –20°C for long-term stability, avoiding repeated freeze-thaw cycles to maintain compound integrity .

Basic: How can researchers optimize the synthesis of this compound to improve yield?

Answer:

  • Reaction Conditions : Use Sonogashira coupling between 4-fluorophenylacetylene and methyl propiolate, with Pd(PPh₃)₂Cl₂ as a catalyst and CuI as a co-catalyst. Maintain inert atmosphere (N₂/Ar) to prevent side reactions.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (1:5 ratio) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in same solvent system).
  • Yield Enhancement : Pre-dry solvents (e.g., THF over molecular sieves) and use excess methyl propiolate (1.2 equiv) to drive the reaction to completion.

Advanced: What spectroscopic and computational methods resolve ambiguities in the structural characterization of this compound?

Answer:

  • NMR Analysis : Compare experimental 13C^{13}\text{C} NMR data (e.g., carbonyl carbon at ~160 ppm, alkyne carbons at ~75–85 ppm) with density functional theory (DFT)-predicted spectra (B3LYP/6-311+G(d,p) basis set).
  • X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELXL-2018/3 (R-factor < 0.05) to resolve discrepancies between predicted and observed bond lengths (e.g., C≡C bond ~1.20 Å) .
  • IR Validation : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and alkyne (C≡C) stretch at ~2100–2260 cm⁻¹.

Advanced: How can researchers address contradictions between experimental and computational data for this compound’s electronic properties?

Answer:

  • Benchmarking : Compare HOMO-LUMO gaps from cyclic voltammetry (experimental) with time-dependent DFT (TD-DFT) calculations. Adjust solvent parameters (e.g., PCM model for DCM) to align computational results with empirical data.
  • Error Analysis : Evaluate basis set limitations (e.g., 6-31G vs. def2-TZVP) and solvent effects. Use multi-reference methods (CASSCF) for systems with significant electron correlation.
  • Validation : Cross-check UV-Vis absorption maxima (e.g., λmax ~260 nm) with TD-DFT outputs to identify systematic errors .

Basic: What chromatographic techniques are effective in purifying this compound from reaction byproducts?

Answer:

  • Flash Chromatography : Use a silica gel column (230–400 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions by GC-MS (m/z 178.15 for molecular ion).
  • HPLC : For higher purity (>99%), employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min. Retention time typically ~8–10 minutes.
  • Recrystallization : Dissolve crude product in warm ethanol and cool to –20°C for 12 hours to isolate crystalline product .

Advanced: What mechanistic insights guide the reactivity of this compound in click chemistry applications?

Answer:

  • Cycloaddition Kinetics : Study Huisgen 1,3-dipolar cycloaddition with azides using stopped-flow UV-Vis to determine activation parameters (ΔH‡, ΔS‡). Fluorophenyl groups increase electron-withdrawing effects, accelerating reaction rates.
  • DFT Studies : Map transition states (TS) for alkyne-azide interactions. Fluorine substituents stabilize TS via inductive effects, reducing energy barriers by ~5–8 kcal/mol.
  • Solvent Effects : Compare rate constants in polar aprotic (DMF) vs. aqueous (t-BuOH/H₂O) solvents. Use Eyring plots to correlate dielectric constants with reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.